(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate
Overview
Description
“(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate” is a chemical compound with the CAS Number: 1187932-11-1 . It has a molecular weight of 300.2 . The IUPAC name for this compound is tert-butyl (1S)-1- (2-bromophenyl)ethylcarbamate .
Molecular Structure Analysis
The InChI code for “(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate” is 1S/C13H18BrNO2/c1-9(10-7-5-6-8-11(10)14)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
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Synthesis of functional 1,2-dithiolanes
- Field : Organic & Biomolecular Chemistry
- Application : The synthesis of diversely substituted functional 1,2-dithiolanes .
- Method : This is achieved by reacting readily accessible 1,3-bis-tert-butyl thioethers with bromine. The reaction proceeds to completion within minutes under mild conditions, presumably via a sulfonium-mediated ring closure .
- Results : Using X-ray crystallography and UV-vis spectroscopy, the researchers demonstrated how substituent size and ring substitution pattern can affect the geometry and photophysical properties of 1,2-dithiolanes .
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Impact on Biopharmaceutical Formulations
- Field : Molecular Pharmaceutics
- Application : The use of tert-butyl alcohol for the lyophilization of pharmaceuticals .
- Method : The advantages of using tert-butyl alcohol include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
- Results : While the mechanisms of protein stabilization exerted by cryo- and lyo-protectants are well known when water is the solvent of choice, little is known for organic solvents .
- Alkene Metathesis
- Catalytic Applications of Organometallic Compounds
- Field : Organometallic Chemistry
- Application : The application of organometallic chemistry in homogenous catalysis is progressively increasing with the fast pace of discovery of new catalysts in the area .
- Method : The benefits of organometallic catalysis have now percolated to all facets of the chemical world that span from the confines of the industry to the day-to-day small scale use in organic synthesis in academic laboratories .
- Results : Quite a few of these applications of organometallic complexes in homogeneous catalysis have made a permanent imprint on the ever going developmental process that is constantly transforming our day-to-day life .
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(1S)-1-(2-bromophenyl)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9(10-7-5-6-8-11(10)14)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNWPYMNQJCFTE-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1Br)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719937 | |
Record name | tert-Butyl [(1S)-1-(2-bromophenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate | |
CAS RN |
1187932-11-1 | |
Record name | tert-Butyl [(1S)-1-(2-bromophenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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